molecular formula C8H11NO2 B14019834 2-Methoxy-4-(methoxymethyl)pyridine

2-Methoxy-4-(methoxymethyl)pyridine

Cat. No.: B14019834
M. Wt: 153.18 g/mol
InChI Key: XRYHOQKUYVORQQ-UHFFFAOYSA-N
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Description

2-Methoxy-4-(methoxymethyl)pyridine is an organic compound with the molecular formula C8H11NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxy group (-OCH3) at the 2-position and a methoxymethyl group (-CH2OCH3) at the 4-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(methoxymethyl)pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxypyridine with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group at the 4-position. The reaction typically proceeds via electrophilic aromatic substitution, where the methoxymethyl group is introduced through the reaction of formaldehyde with the methoxy group, followed by methylation with methanol.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(methoxymethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the methoxy and methoxymethyl groups to their corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxy-4-(methoxymethyl)pyridine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(methoxymethyl)pyridine involves its interaction with specific molecular targets and pathways. The methoxy and methoxymethyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine: Lacks the methoxymethyl group at the 4-position.

    4-Methoxypyridine: Lacks the methoxy group at the 2-position.

    2-Methoxy-4-methylpyridine: Contains a methyl group instead of a methoxymethyl group at the 4-position.

Uniqueness

2-Methoxy-4-(methoxymethyl)pyridine is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-methoxy-4-(methoxymethyl)pyridine

InChI

InChI=1S/C8H11NO2/c1-10-6-7-3-4-9-8(5-7)11-2/h3-5H,6H2,1-2H3

InChI Key

XRYHOQKUYVORQQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=NC=C1)OC

Origin of Product

United States

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